molecular formula C16H17N3O4 B2998511 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 956724-37-1

3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B2998511
CAS No.: 956724-37-1
M. Wt: 315.329
InChI Key: TUVGVNUCGYRIBL-ZDUSSCGKSA-N
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Description

This compound is a chiral imidazolidinone derivative featuring a propanoic acid backbone, a 2,5-dioxoimidazolidin-4-yl core with (4S) stereochemistry, and a 2-(1H-indol-3-yl)ethyl substituent. The imidazolidinone ring, a cyclic urea structure, enhances metabolic stability and hydrogen-bonding capacity, while the propanoic acid group may improve solubility and facilitate interactions with biological targets.

Properties

IUPAC Name

3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14(21)6-5-13-15(22)19(16(23)18-13)8-7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9,13,17H,5-8H2,(H,18,23)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGVNUCGYRIBL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)[C@@H](NC3=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the coupling of an indole derivative with an imidazolidinone moiety through various organic reactions, including condensation and cyclization reactions.

Industrial Production Methods

Industrial production of such complex organic compounds typically involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may affect cellular pathways involved in cell growth, apoptosis, and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

(S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (CAS 17027-50-8)
  • Structure: Lacks the 2-(1H-indol-3-yl)ethyl group, retaining only the imidazolidinone core and propanoic acid.
  • Molecular Weight : 172.14 g/mol.
  • Applications : Serves as a chemical building block due to its simplicity .
3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid (Ref: 3D-PYB81715)
  • Structure : Substitutes indole with a 4-methoxyphenylethyl group.
  • Status : Discontinued commercial product, suggesting challenges in synthesis or application .

Substituted Phenyl Derivatives

3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid (CAS 96983-28-7)
  • Structure : Features a 3-fluorophenylmethyl substituent.
  • Molecular Weight : 283.25 g/mol.
  • Applications : Research chemical with unconfirmed biological activity .

Propanoic Acid Derivatives in Agrochemicals

Haloxyfop and Fluazifop
  • Structures: Phenoxy-pyridinylpropanoic acids (e.g., 2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic acid).
  • Applications : Commercial herbicides .

Comparative Data Table

Compound Name Molecular Weight CAS Number/Ref Substituent Group Key Features Applications
3-[(4S)-1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid Not available Not reported 2-(1H-Indol-3-yl)ethyl Chiral center (4S), indole moiety Research compound
(S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid 172.14 17027-50-8 None Simplest analog, no substituents Chemical building block
3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid Not available 3D-PYB81715 4-Methoxyphenylethyl Lipophilic, discontinued Former commercial product
3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 283.25 96983-28-7 3-Fluorophenylmethyl Electronegative substituent Research chemical
Haloxyfop ~361.7 Not explicitly listed Phenoxy-pyridinyl Herbicidal activity Agrochemical

Research Findings and Implications

  • Indole vs. Phenyl Substitutions : The indole group in the target compound may confer selectivity for serotonin receptors or kinase targets, whereas phenyl derivatives (e.g., 3-fluorophenyl) are more likely optimized for electronic interactions .
  • Stereochemical Influence : The (4S) configuration could enhance binding affinity compared to racemic mixtures or simpler analogs like CAS 17027-50-8 .
  • Agrochemical vs. Pharmacological Design: Propanoic acids with phenoxy-pyridinyl groups (e.g., haloxyfop) prioritize herbicidal potency, while the indole-imidazolidinone scaffold suggests CNS or anticancer applications .

Biological Activity

3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

The molecular formula of the compound is C₆H₈N₂O₄, with a molecular weight of 172.139 g/mol. It contains a chiral center and exhibits a range of structural features that contribute to its biological activity.

PropertyValue
Molecular FormulaC₆H₈N₂O₄
Molecular Weight172.139 g/mol
Chiral Centers1
Formal Charge0

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes, including cytosolic phospholipase A₂ (cPLA₂α). This inhibition can lead to anti-inflammatory effects, making the compound a candidate for treating conditions characterized by excessive inflammation.

1. Inhibition of cPLA₂α

A study highlighted the design and synthesis of indole-based compounds that function as cPLA₂α inhibitors. The structure-activity relationship (SAR) studies revealed that modifications on the indole core significantly affect inhibitory potency. For instance, the presence of specific substituents on the phenyl group enhances the compound's efficacy against cPLA₂α .

2. Anti-inflammatory Effects

In vivo studies demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models. For example, one derivative showed efficacy in reducing ear edema induced by tetradecanoyl phorbol acetate in mice .

3. Antioxidant Properties

Research has also indicated that compounds with similar structures possess antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related diseases.

Case Study 1: Inhibition Studies

A series of experiments were conducted to evaluate the inhibitory effects of various derivatives on cPLA₂α. The most potent inhibitors were identified through enzyme assays and cell-based assays, demonstrating IC₅₀ values in the low micromolar range.

Case Study 2: In Vivo Efficacy

In a guinea pig model of asthma, treatment with the compound led to a significant reduction in airway hyperresponsiveness and inflammation markers, suggesting its potential use in respiratory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid?

  • Methodological Answer : Synthesis often involves condensation reactions between indole derivatives and imidazolidinone precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or imidazolidinone intermediates in acetic acid with sodium acetate as a catalyst (3–5 hours under reflux conditions) has been effective for analogous compounds . Purification typically involves recrystallization from DMF/acetic acid mixtures . Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to heterocyclic precursor) to minimize byproducts .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation of dust or vapors . In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for 15 minutes and seek medical attention if irritation persists . Store in a tightly sealed container at room temperature, away from moisture .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., the (4S) configuration) and indole/imidazolidinone connectivity .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 2,5-dioxoimidazolidin-4-yl groups at ~1700–1750 cm⁻¹) and carboxylic acid O-H stretches .
  • Elemental Analysis : Validate purity (>95%) and molecular formula consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., triethylamine or DMAP) to improve reaction kinetics .
  • Temperature Control : Monitor reflux duration (3–5 hours vs. extended periods) to balance yield and degradation risks .
  • Solvent Optimization : Replace acetic acid with mixed solvents (e.g., acetic acid/toluene) to improve solubility of intermediates .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to confirm proton-carbon correlations, especially for stereosensitive protons near the indole moiety .
  • Purity Checks : Re-crystallize samples and repeat analyses to rule out solvent or impurity artifacts .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values for ambiguous positions .

Q. What strategies prevent degradation during storage or synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Store under argon or nitrogen to minimize oxidation of the dioxoimidazolidin-4-yl group .
  • Low-Temperature Storage : For long-term stability, consider refrigeration (2–8°C) in desiccated conditions .
  • Degradation Monitoring : Use HPLC or TLC to track stability over time and identify decomposition pathways .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer :

  • Partitioning Studies : Measure logP values to predict solubility in water vs. organic phases .
  • Biotic/Abiotic Degradation : Incubate with soil/water samples under controlled pH and UV light to assess hydrolysis/photolysis rates .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity at varying concentrations .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against targets like cyclooxygenase or kinases using fluorometric/colorimetric assays (e.g., indole derivatives often modulate inflammatory pathways) .
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 determination .
  • Binding Studies : Use surface plasmon resonance (SPR) to quantify interactions with proteins or DNA .

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